Cas no 37085-48-6 (Thymidine, 2-O-methyl-(9CI))

Thymidine, 2-O-methyl-(9CI) structure
Nome del prodotto:Thymidine, 2-O-methyl-(9CI)
Thymidine, 2-O-methyl-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Thymidine, 2-O-methyl-(9CI)
- 1-(2-deoxy-β-D-erythro-pentofuranosyl)-2-methoxy-5-methyl-4(1H)-pyrimidinone
- 2-O-METHYLTHYMIDINE
- 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-2-methoxy-5-methylpyrimidin-4(1H)-one
- 2-Mdot
- 4(1H)-Pyrimidinone, 1-(2-deoxy-beta-D-erythro-pentofuranosyl)-2-methoxy-5-methyl-
- O(2)-Methyldeoxythymidine
- 1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2-O-methylthymine
- 1-(2-Deoxy-
- DTXSID90958243
- CS-0100816
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methoxy-5-methylpyrimidin-4-one
- 37085-48-6
- 1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-methoxy-5-methylpyrimidin-4(1H)-one
- O2-Methyl-thymidine
- 1-(2-Deoxypentofuranosyl)-2-methoxy-5-methylpyrimidin-4(1H)-one
- A-D-erythro-pentofuranosyl)-2-O-methylthymine
-
- Inchi: InChI=1S/C15H18O4/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12/h5,8,10,12-14,17H,4H2,1-3H3
- Chiave InChI: YMUOZXZDDBRJEP-UHFFFAOYSA-N
- Sorrisi: O=C1OC2C3C(C)=CC(=O)C3=C(CC(O)C2C1C)C
Proprietà calcolate
- Massa esatta: 256.106
- Massa monoisotopica: 256.106
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 406
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.6A^2
- XLogP3: _0.5
Proprietà sperimentali
- Densità: 1.49±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 444.3°Cat760mmHg
- Punto di infiammabilità: 222.5°C
- Indice di rifrazione: 1.619
- Solubilità: Leggermente solubile (11 g/l) (25°C),
Thymidine, 2-O-methyl-(9CI) Letteratura correlata
-
1. Book reviews
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
37085-48-6 (Thymidine, 2-O-methyl-(9CI)) Prodotti correlati
- 1891-29-8(Azuleno[4,5-b]furan-2,7-dione,3,3a,4,5,9a,9b-hexahydro-4-hydroxy-9-(hydroxymethyl)-6-methyl-3-methylene-,(3aR,4S,9aS,9bR)-)
- 10180-88-8(Deacetylmatricarin)
- 899744-24-2(N-cyclopropyl-N'-(pyridin-4-yl)ethanediamide)
- 153524-69-7(Ethyl (S)-3-(3-Pyridyl)-β-Alanate 2HCl)
- 2228888-37-5(2-(5-chloro-2-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid)
- 2006863-40-5(tert-butyl N-[3-(cyclohex-1-en-1-yl)-3-oxopropyl]carbamate)
- 2172536-57-9(1-(tert-butoxy)carbonyl-3-{8-hydroxy-1,4-dioxaspiro4.5decan-8-yl}pyrrolidine-3-carboxylic acid)
- 2680761-43-5(1-Acetyl-8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)
- 2138216-06-3((4-cyanopyridin-2-yl)methanesulfonyl chloride)
- 221385-24-6(1-(2,4-Dichlorophenyl)-4-methyl-5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
